molecular formula C22H13Br B14211122 Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- CAS No. 832744-39-5

Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-

Cat. No.: B14211122
CAS No.: 832744-39-5
M. Wt: 357.2 g/mol
InChI Key: NYQGUDKGHPAXEF-UHFFFAOYSA-N
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Description

Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- is a complex organic compound with the molecular formula C14H8Br2. This compound is characterized by the presence of two ethynyl groups attached to a benzene ring, with one of the ethynyl groups further substituted by a bromophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- typically involves the coupling of 1-bromo-4-ethynylbenzene with phenylacetylene. This reaction is often catalyzed by palladium complexes under an inert atmosphere, such as nitrogen or argon. The reaction conditions usually include a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like liquid ammonia or DMF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, while the bromophenyl group can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(phenylethynyl)benzene
  • 1-Bromo-4-ethynylbenzene
  • 1-Ethynyl-4-(phenylethynyl)benzene

Uniqueness

Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)- is unique due to the presence of both bromophenyl and phenylethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.

Properties

CAS No.

832744-39-5

Molecular Formula

C22H13Br

Molecular Weight

357.2 g/mol

IUPAC Name

1-bromo-4-[2-[3-(2-phenylethynyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C22H13Br/c23-22-15-13-19(14-16-22)10-12-21-8-4-7-20(17-21)11-9-18-5-2-1-3-6-18/h1-8,13-17H

InChI Key

NYQGUDKGHPAXEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=C(C=C3)Br

Origin of Product

United States

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